Dehydro Amlodipine Besylate pharmacological activity
Dehydro Amlodipine Besylate pharmacological activity
This guide serves as a technical monograph for researchers and drug development professionals, focusing on the pharmacological profile, synthesis, and analytical characterization of Dehydro Amlodipine Besylate.
Synonyms: Amlodipine Impurity D (EP), Related Compound A (USP), Dehydroamlodipine. CAS Registry Number: 113994-41-5 (Free base)[1]
Part 1: Executive Summary & Pharmacological Core
Dehydro Amlodipine is the primary oxidative metabolite and degradation product of the calcium channel blocker Amlodipine. In the context of drug development, it serves two critical roles:
-
Stability Marker: It is the definitive indicator of oxidative stress during stability testing (forced degradation).
-
Negative Pharmacological Control: Unlike its parent compound, Dehydro Amlodipine is pharmacologically inactive at therapeutic concentrations.
The Mechanism of Inactivity
The pharmacological distinction between Amlodipine and Dehydro Amlodipine provides a textbook example of structure-activity relationships (SAR) in dihydropyridine (DHP) receptors.
-
Amlodipine (Active): The 1,4-dihydropyridine ring adopts a "puckered" boat-like conformation. This specific geometry allows the C4-aryl group to orient pseudo-axially, fitting precisely into the hydrophobic pocket of the L-type calcium channel (
subunit). -
Dehydro Amlodipine (Inactive): Oxidation aromatizes the DHP ring into a pyridine ring. This forces the molecule into a planar (flat) conformation. The loss of the "pucker" prevents the molecule from accessing the binding site, reducing binding affinity by orders of magnitude (IC
shift from nM to > M range).
Figure 1: Structural transformation leading to loss of pharmacological activity.
Part 2: Comparative Pharmacodynamics
The following data contrasts the potency of the parent drug against its dehydro metabolite. Note that while Amlodipine exhibits stereoselective potency (S-isomer > R-isomer), Dehydro Amlodipine loses the chiral center at C4 due to aromatization, resulting in a single achiral species.
| Parameter | Amlodipine (Parent) | Dehydro Amlodipine (Metabolite) |
| Molecular Geometry | Non-planar (Boat) | Planar (Flat) |
| Chirality | Chiral (C4 center) | Achiral (Aromatized) |
| Target | L-Type Ca | None (at therapeutic levels) |
| Binding Affinity (K | ~1.6 nM (Rat Cardiac Membrane) | > 10,000 nM (Est.) |
| Functional IC | 1.9 nM (Rat Aorta Contraction) | Inactive (>10 |
| Physiological Role | Antihypertensive / Anti-anginal | Renal elimination product |
Key Insight: In high-throughput screening, Dehydro Amlodipine is often used as a negative control to validate the specificity of DHP-binding assays.
Part 3: Synthesis & Isolation Protocol
For research purposes (e.g., establishing a reference standard), Dehydro Amlodipine is rarely synthesized de novo. Instead, it is most efficiently prepared via the controlled oxidation of Amlodipine Besylate.
Protocol: Oxidative Aromatization
Objective: Prepare high-purity Dehydro Amlodipine from Amlodipine Besylate.
-
Reagents:
-
Amlodipine Besylate (1.0 eq)[3]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or NaNO
/Acetic Acid. -
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.
-
-
Procedure:
-
Dissolution: Dissolve Amlodipine Besylate in DCM at room temperature.
-
Oxidation: Add DDQ portion-wise over 10 minutes. The solution will darken.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1) or HPLC.[4][5] The fluorescent DHP spot will disappear, replaced by the UV-active pyridine spot.
-
Work-up: Wash the organic layer with 10% NaHCO
(aq) to remove quinone byproducts. Dry over Na SO . -
Purification: Evaporate solvent.[5][6] Recrystallize the residue from Ethanol/Ether to yield the besylate salt, or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
-
-
Validation (NMR):
-
Look for the disappearance of the C4-H proton (singlet at ~5.4 ppm in Amlodipine).
-
Observe the downfield shift of the aromatic protons due to the pyridine ring current.
-
Part 4: Analytical Profiling (Impurity D)
In regulatory filings (ICH Q3A/Q3B), Dehydro Amlodipine is controlled as Impurity D . It is distinct from the genotoxic impurities (alkyl sulfonates) often associated with the besylate salt formation.
HPLC Method Parameters (European Pharmacopoeia Compatible):
-
Column: C18 (Octadecylsilyl silica), 150 mm x 4.6 mm, 3-5
m. -
Mobile Phase A: 2.3 g/L Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Methanol.[7]
-
Gradient: 15% B to 95% B over 50 minutes.
-
Detection: UV at 237 nm (Amlodipine max) and 360 nm (Dehydro Amlodipine specific absorbance).
-
Retention Time: Dehydro Amlodipine typically elutes after Amlodipine due to increased lipophilicity (aromatic ring).
Figure 2: Analytical separation strategy for impurity profiling.
Part 5: Toxicology & Safety
Unlike the alkyl benzenesulfonate impurities (e.g., ethyl benzenesulfonate) found in Amlodipine Besylate which are potential mutagens, Dehydro Amlodipine is not considered genotoxic .
-
Classification: Ordinary Organic Impurity (ICH Q3B).
-
Genotoxicity: Ames Test Negative. The pyridine structure is stable and ubiquitous in biological systems (e.g., NADH/NAD+ redox couple).
-
Qualification Limit: Typically 0.15% - 0.5% depending on the maximum daily dose (< 10 mg/day).
References
-
Pharmacological Potency: Burges, R. A., et al. "Pharmacologic profile of amlodipine." American Journal of Cardiology 64.17 (1989): 10I-20I. (Establishes Amlodipine IC50 and selectivity).
- Metabolism & Inactivity:Stopher, D. A., et al. "The metabolism and pharmacokinetics of amlodipine in humans and animals." Journal of Cardiovascular Pharmacology 12 (1988): S55-S59. (Identifies dehydro metabolite as major inactive species).
-
Synthesis & Impurity D: Pfizer Inc. "Process for the preparation of amlodipine benzenesulphonate." US Patent 5,389,654. (Describes synthesis of precursors and salt formation).
- Analytical Method:European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 1491: Amlodipine Besilate. (Defines Impurity D and HPLC conditions).
- Structure-Activity Relationship:Triggle, D. J. "The pharmacology of ion channels: with particular reference to calcium homeostasis." European Journal of Pharmacology (1999). (Explains the necessity of the puckered DHP ring for binding).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof - Google Patents [patents.google.com]
- 6. WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
